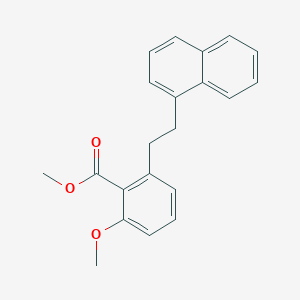

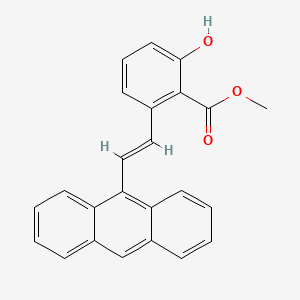

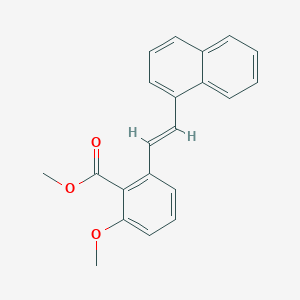

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester, also known as MENBE, is a synthetic compound that is widely used in scientific research. This compound is a derivative of the naphthalene family and has a variety of applications in the lab. It has been used in numerous studies to evaluate the effects of various compounds on biochemical, physiological, and cellular processes. MENBE has been used in studies related to cancer, inflammation, and other diseases. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MENBE.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives through condensation with naphthylamine and quinolylamines, demonstrating its versatility in forming complex heterocyclic structures (N. Kozlov, A. B. Tereshko, K. Gusak, 2006).

Photochemically Induced Cyclization

It serves as a precursor in photochemically induced cyclization processes for the synthesis of naphtho[2,1-f]isoquinolines, showcasing its role in photochemical transformations and the total synthesis of complex organic molecules (M. Pampín, J. Estévez, R. Estévez, M. Maestro, L. Castedo, 2003).

Indole Derivatives Synthesis

Demonstrated in the novel total synthesis of indolo[2,3-b]naphthalene-6,11-diones, it illustrates the compound's utility in synthesizing indole derivatives, which are of significant interest due to their biological activities (Marcos Fernández, C. Barcia, J. Estévez, R. Estévez, L. Castedo, 2004).

Catalytic Applications and Material Science

Hydroesterification Processes

The compound has been investigated for its utility in hydroesterification, particularly in the synthesis of esters like the methyl ester of 6-methoxy naphthyl propionic acid, demonstrating its potential in catalytic processes using palladium complexes (Shashi B. Atla, A. Kelkar, R. V. Chaudhari, 2009).

Liquid Crystalline Properties

Research into mesogenic series incorporating the compound has revealed its significance in the development of liquid crystalline materials, showing potential applications in displays and optical devices (B.T. Thaker, N.J. Chothani, Y.T. Dhimmar, B. S. Patel, D. Solanki, N. B. Patel, J.B. Kanojiya, R. Tandel, 2012).

Fluorescence and Photophysical Studies

- Sensitized Emission of Lanthanide Complexes: Studies have explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes, illustrating the role of such compounds in developing luminescent materials with potential applications in sensors and bioimaging (Yong Hee Kim, N. S. Baek, Hwan-Kyu Kim, 2006).

Propiedades

IUPAC Name |

methyl 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHNIFFYKFPYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)